molecular formula C14H15FN2O2 B1429609 3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 1415719-10-6

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No. B1429609
CAS RN: 1415719-10-6
M. Wt: 262.28 g/mol
InChI Key: AOAKLZCIAGZKQF-UHFFFAOYSA-N
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Description

The molecule “3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione” contains a total of 36 bonds. There are 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 imide .


Synthesis Analysis

Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecule has a molecular weight of 262.28 g/mol. It contains a five-membered pyrrolidine ring, a three-membered cyclopropyl ring, and a six-membered phenyl ring .


Chemical Reactions Analysis

The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

The molecule has a molecular weight of 262.28 g/mol. It is a gamma-aminobutyric acid (GABA) derivative initially developed as an antiepileptic drug.

Scientific Research Applications

Antiviral Research

The indole derivatives, which share structural similarities with our compound of interest, have been reported to exhibit significant antiviral activities . By incorporating the pyrrolidine-2,5-dione scaffold, researchers can explore the antiviral potential of this compound against a range of RNA and DNA viruses. This could lead to the development of new antiviral medications that are more effective against resistant strains.

Anti-inflammatory and Analgesic Development

Due to the presence of the pyrrolidine ring, this compound may be investigated for its anti-inflammatory and analgesic properties . The cyclopropylmethylamino group could potentially enhance the molecule’s binding affinity to relevant biological targets, thereby increasing its effectiveness in treating pain and inflammation.

Neuropharmacological Applications

Compounds with the pyrrolidine-2,5-dione structure have shown promise in the treatment of neurological disorders . Research into the neuropharmacological applications of this compound could lead to new treatments for conditions such as epilepsy, Alzheimer’s disease, and other cognitive impairments.

Future Directions

The pyrrolidine ring is a significant feature in the design of new compounds with different biological profiles . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(cyclopropylmethylamino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c15-10-3-5-11(6-4-10)17-13(18)7-12(14(17)19)16-8-9-1-2-9/h3-6,9,12,16H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOAKLZCIAGZKQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101153722
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethyl)amino]-1-(4-fluorophenyl)pyrrolidine-2,5-dione

CAS RN

1415719-10-6
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101153722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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